2-Aminoquinoline: A Technical Guide for Researchers
2-Aminoquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Aminoquinoline, a versatile heterocyclic amine of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role in oncology and inflammation.
Core Compound Identification
CAS Number: 580-22-3[1][2][3][4][5]
Molecular Formula: C₉H₈N₂[1][2][3][4][6]
Molecular Weight: 144.17 g/mol [1][3][4][6][7]
Synonyms: 2-Quinolinamine[1][4]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 126-131 °C | [1][3] |
| Appearance | Light yellow to brown solid | [2] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
| pKa | 3.43 (at 20℃) | [3] |
| LogP | 1.87 | [6][7] |
Synthesis of 2-Aminoquinoline Derivatives
The synthesis of 2-aminoquinolines can be achieved through various methods. A common approach involves the cyclization of 2-aminoaryl ketones or aldehydes with compounds containing an active methylene group, such as nitriles. Transition-metal-free reactions mediated by bases like potassium tert-butoxide (KOtBu) offer an efficient route.[2]
Representative Experimental Protocol: Synthesis via Friedländer Annulation
This protocol is a generalized representation of the Friedländer annulation, a classical method for quinoline synthesis.
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Reaction Setup: A mixture of a 2-aminobenzaldehyde or 2-aminoketone derivative (1.0 eq) and a carbonyl compound containing an α-methylene group (e.g., an α-amino nitrile) (1.2 eq) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.
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Catalyst Addition: A catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.
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Reaction Conditions: The reaction mixture is heated to reflux (typically 80-150 °C) and stirred for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-aminoquinoline derivative.
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Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Research
2-Aminoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities.
Anti-Cancer Activity
Derivatives of 2-aminoquinoline have demonstrated significant potential as anti-cancer agents. One of the key mechanisms of action is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.
Anti-Inflammatory Activity
Certain quinoline derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.[8]
| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 6d (hydrochloride salt) | 10 µM | Significant | Significant |
| 20 µM | Significant | Significant | |
| 40 µM | Significant | Significant |
Data derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages. "Significant" indicates a dose-dependent inhibition as reported in the source literature.[8]
Fluorescent Probes
The quinoline scaffold is a key component in the design of fluorescent probes for bio-imaging and the detection of metal ions.[9][10] The photophysical properties of these probes can be tuned by chemical modifications, enabling applications in visualizing cellular processes and quantifying specific analytes.
Caption: Workflow for determining the fluorescence quantum yield of a 2-aminoquinoline probe.
The quantum yield (Φf) is calculated using the following equation:
Φf,x = Φf,s * (Gradx / Grads) * (ηx² / ηs²)
Where 'x' denotes the sample and 's' the standard, 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[11]
Conclusion
2-Aminoquinoline is a foundational structure in the development of new therapeutic agents and research tools. Its derivatives have shown considerable promise in oncology and the treatment of inflammatory diseases. The synthetic versatility of the quinoline ring system continues to provide a rich area for further exploration and discovery in medicinal chemistry and materials science.
References
- 1. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives [hero.epa.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
